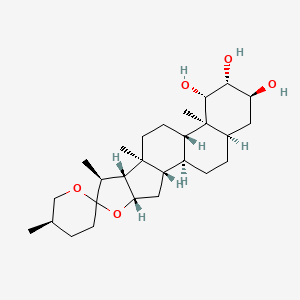
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- is a naturally occurring steroidal sapogenin It belongs to the class of spirostanols, which are characterized by a spiroketal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- typically involves multiple steps starting from simpler steroidal precursors. The process often includes oxidation, reduction, and protection-deprotection steps to achieve the desired functional groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources such as plants that are rich in steroidal saponins. Techniques like chromatography and crystallization are employed to isolate and purify the compound to the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups like halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these back to hydroxyl groups.
Applications De Recherche Scientifique
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential effects on human health.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, influencing gene expression, or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (25R)-5alpha-Spirostan-3beta-ol
- (25S)-5beta-Spirostan-3beta-ol
- (25R)-5alpha-Spirostan-2alpha,3beta-diol
Uniqueness
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- is unique due to its specific hydroxylation pattern and spiroketal structure. This distinct configuration contributes to its unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
547-01-3 |
|---|---|
Formule moléculaire |
C27H44O5 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(1S,2S,4S,5'R,7S,8R,9S,12S,13S,14S,15R,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,15,16-triol |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)12-19-17-6-5-16-11-20(28)23(29)24(30)26(16,4)18(17)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,21+,22+,23-,24-,25+,26+,27?/m1/s1 |
Clé InChI |
SRTGQBIWSBCVSM-JYBGDFTBSA-N |
SMILES isomérique |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H]([C@@H]([C@H](C6)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)O)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


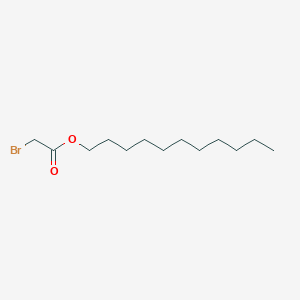
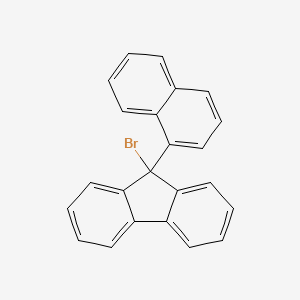
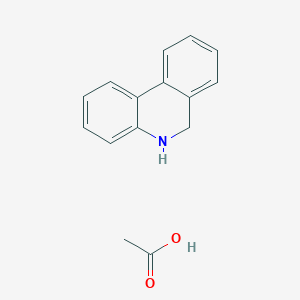


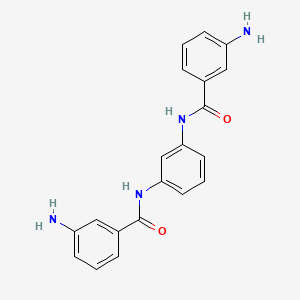

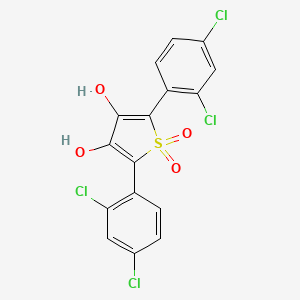
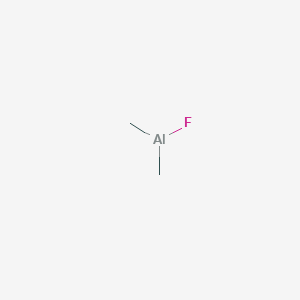
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)

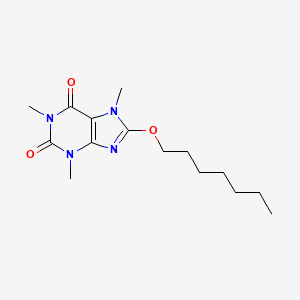
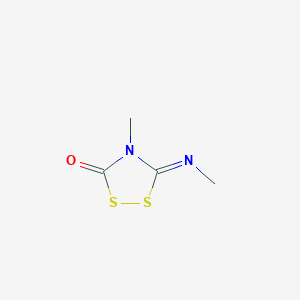
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
